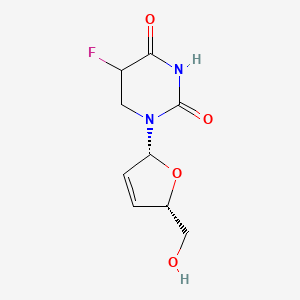
Uridine, 2',3'-didehydro-2',3'-dideoxy-5-fluoro-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine, 2’,3’-didehydro-2’,3’-dideoxy-5-fluoro- (9CI) is a nucleoside analog that has garnered significant interest in scientific research due to its unique chemical structure and potential therapeutic applications. This compound is a derivative of uridine, modified to include a fluorine atom and the removal of hydroxyl groups at the 2’ and 3’ positions, resulting in a didehydro-dideoxy configuration .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’,3’-didehydro-2’,3’-dideoxy-5-fluoro- typically involves the fluorination of uridine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and degradation of the product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available uridine. The process includes protection of hydroxyl groups, selective fluorination, and subsequent deprotection steps. The use of automated synthesis equipment and stringent quality control measures ensures the high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Uridine, 2’,3’-didehydro-2’,3’-dideoxy-5-fluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding uracil derivatives.
Reduction: Reduction reactions can convert it back to its parent uridine form.
Substitution: Nucleophilic substitution reactions can introduce other functional groups at the fluorinated position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various uracil derivatives, reduced uridine analogs, and substituted nucleosides, each with potential biological activity .
Wissenschaftliche Forschungsanwendungen
Uridine, 2’,3’-didehydro-2’,3’-dideoxy-5-fluoro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in nucleic acid metabolism and potential as a biochemical probe.
Medicine: Investigated for its antiviral and anticancer properties, particularly in targeting DNA synthesis and inducing apoptosis in cancer cells.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
Wirkmechanismus
The mechanism of action of Uridine, 2’,3’-didehydro-2’,3’-dideoxy-5-fluoro- involves its incorporation into nucleic acids, where it disrupts DNA and RNA synthesis. The fluorine atom enhances its binding affinity to enzymes involved in nucleic acid metabolism, leading to inhibition of DNA polymerase and subsequent cell death. This compound targets pathways related to DNA synthesis and repair, making it effective in cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,3’-Dideoxyuridine: Lacks the fluorine atom but shares the dideoxy configuration.
5-Fluorouridine: Contains the fluorine atom but retains the hydroxyl groups at the 2’ and 3’ positions.
2’,3’-Didehydro-2’,3’-dideoxycytidine: Similar didehydro-dideoxy structure but with a cytidine base instead of uridine.
Uniqueness
Uridine, 2’,3’-didehydro-2’,3’-dideoxy-5-fluoro- is unique due to its combination of didehydro-dideoxy configuration and fluorine substitution, which enhances its stability and biological activity compared to other nucleoside analogs. This makes it a valuable compound in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C9H11FN2O4 |
|---|---|
Molekulargewicht |
230.19 g/mol |
IUPAC-Name |
5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H11FN2O4/c10-6-3-12(9(15)11-8(6)14)7-2-1-5(4-13)16-7/h1-2,5-7,13H,3-4H2,(H,11,14,15)/t5-,6?,7+/m0/s1 |
InChI-Schlüssel |
CABKDAQGRQCMFL-REJBHVJUSA-N |
Isomerische SMILES |
C1C(C(=O)NC(=O)N1[C@H]2C=C[C@H](O2)CO)F |
Kanonische SMILES |
C1C(C(=O)NC(=O)N1C2C=CC(O2)CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


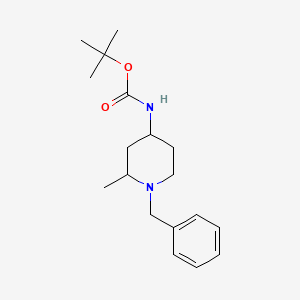
![[(2R,3R,4R,5R)-3-benzoyloxy-4-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12336869.png)
![Ethyl 2-(4'-(3-methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B12336870.png)
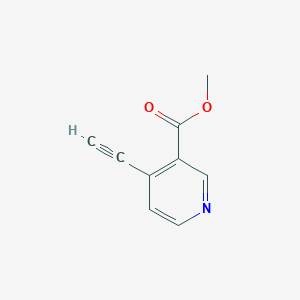
![[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12336882.png)
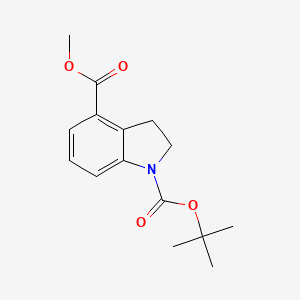
![Xanthylium, 3,6-diamino-9-[2-carboxy-4-[(2-propyn-1-ylamino)carbonyl]phenyl]-4,5-disulfo-, inner salt](/img/structure/B12336920.png)
![[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(2-bromoethoxy)oxan-2-yl]methyl acetate](/img/structure/B12336923.png)
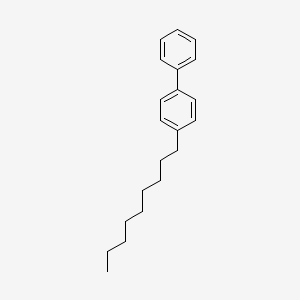
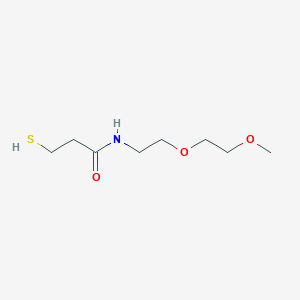
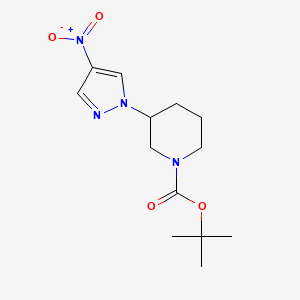
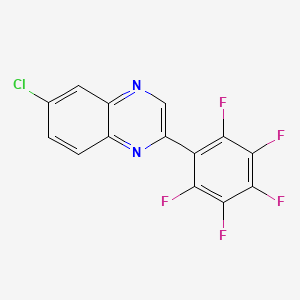
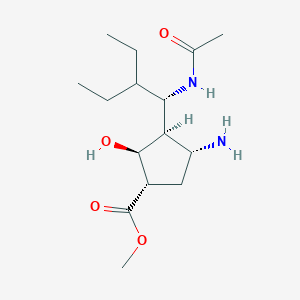
![2-Naphthalenesulfonicacid, 6-hydroxy-5-[2-(3-sulfophenyl)diazenyl]-, sodium salt (1:2)](/img/structure/B12336968.png)
